L-Aspartic acid potassium magnesium salt

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

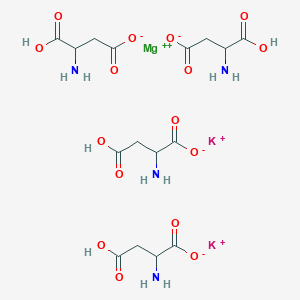

Le sel de potassium et de magnésium de l'acide L-aspartique est un composé de formule chimique C12H15K2Mg2N3O12 . Il s'agit d'un sel formé à partir de l'acide L-aspartique, du potassium et du magnésium. Ce composé est connu pour son rôle dans diverses applications biologiques et industrielles en raison de ses propriétés uniques.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La préparation du sel de potassium et de magnésium de l'acide L-aspartique implique la réaction de l'acide L-aspartique avec du carbonate de potassium ou de l'hydroxyde de potassium et de l'oxyde de magnésium. La réaction se produit généralement en milieu aqueux à des températures élevées (70-80 °C) pour assurer une dissolution et une réaction complètes . Le pH du mélange réactionnel est ajusté à 6,0-7,5, suivi d'une décoloration et d'une filtration. La solution résultante est ensuite concentrée et refroidie pour précipiter le sel, qui est ensuite séché sous vide .

Méthodes de production industrielle

La production industrielle du sel de potassium et de magnésium de l'acide L-aspartique suit des voies de synthèse similaires mais à plus grande échelle. Le procédé implique le chauffage, la synthèse, la décoloration, la filtration et la lyophilisation du mélange réactionnel. L'utilisation d'excipients et d'eau stérile pour injection assure la stabilité et la pureté du produit final .

Analyse Des Réactions Chimiques

Types de réactions

Le sel de potassium et de magnésium de l'acide L-aspartique subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques, conduisant à la formation de différents produits d'oxydation.

Réduction : Les réactions de réduction peuvent convertir le composé en ses formes réduites.

Substitution : Le composé peut participer à des réactions de substitution où un ou plusieurs de ses atomes sont remplacés par d'autres atomes ou groupes.

Réactifs et conditions courantes

Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène, des agents réducteurs comme le borohydrure de sodium et divers acides et bases pour les réactions de substitution. Les réactions se produisent généralement à des températures et à des pH contrôlés pour assurer la formation des produits souhaités .

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut donner différentes formes oxydées du composé, tandis que les réactions de substitution peuvent produire divers dérivés substitués .

Applications de la recherche scientifique

Le sel de potassium et de magnésium de l'acide L-aspartique a un large éventail d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme réactif dans diverses réactions chimiques et processus de synthèse.

Biologie : Joue un rôle dans le métabolisme cellulaire et est utilisé dans des études liées aux fonctions cellulaires et aux activités enzymatiques.

Médecine : Utilisé dans le traitement des maladies cardiovasculaires, des déséquilibres électrolytiques et comme complément pour les carences en magnésium et en potassium

Mécanisme d'action

Le mécanisme d'action du sel de potassium et de magnésium de l'acide L-aspartique implique plusieurs voies :

Stabilisation de la membrane cellulaire : Le composé aide à stabiliser les membranes cellulaires en normalisant les niveaux de magnésium et de potassium dans les cellules.

Détoxification de l'ammoniac : Il aide à détoxifier l'ammoniac et à augmenter le flux du cycle de l'acide tricarboxylique, ce qui est particulièrement pertinent en nutrition sportive.

Fonction des neurotransmetteurs : L'acide L-aspartique agit comme un agoniste des récepteurs NMDA (N-méthyl-D-aspartate), jouant un rôle dans l'excitation synaptique rapide.

Applications De Recherche Scientifique

L-Aspartic acid potassium magnesium salt has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

Biology: Plays a role in cellular metabolism and is used in studies related to cellular functions and enzyme activities.

Medicine: Utilized in the treatment of cardiovascular diseases, electrolyte imbalances, and as a supplement for magnesium and potassium deficiencies

Mécanisme D'action

The mechanism of action of L-Aspartic acid potassium magnesium salt involves several pathways:

Cellular Membrane Stabilization: The compound helps stabilize cellular membranes by normalizing the levels of magnesium and potassium in cells.

Detoxification of Ammonia: It aids in detoxifying ammonia and increasing the tricarboxylic acid cycle flux, which is particularly relevant in sports nutrition.

Neurotransmitter Function: L-Aspartic acid acts as an agonist for N-methyl-D-aspartate (NMDA) receptors, playing a role in fast synaptic excitation.

Comparaison Avec Des Composés Similaires

Le sel de potassium et de magnésium de l'acide L-aspartique peut être comparé à d'autres composés similaires tels que :

Sel de potassium de l'acide L-aspartique : Structure similaire mais sans magnésium, ce qui le rend moins efficace dans les applications nécessitant une supplémentation en magnésium.

Sel de magnésium de l'acide L-aspartique : Contient du magnésium mais pas de potassium, ce qui peut limiter son utilisation dans les applications nécessitant une supplémentation en potassium.

Sel de potassium de l'acide L-glutamique : Un autre sel d'acide aminé avec des propriétés et des applications différentes, principalement utilisé dans différentes voies métaboliques.

Le sel de potassium et de magnésium de l'acide L-aspartique se démarque par sa teneur combinée en potassium et en magnésium, ce qui le rend particulièrement adapté aux applications nécessitant ces deux minéraux essentiels.

Propriétés

IUPAC Name |

magnesium;dipotassium;2-amino-4-hydroxy-4-oxobutanoate;3-amino-4-hydroxy-4-oxobutanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4C4H7NO4.2K.Mg/c4*5-2(4(8)9)1-3(6)7;;;/h4*2H,1,5H2,(H,6,7)(H,8,9);;;/q;;;;2*+1;+2/p-4 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVBRFZFUCKKGDJ-UHFFFAOYSA-J |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)[O-])N)C(=O)O.C(C(C(=O)[O-])N)C(=O)O.C(C(C(=O)O)N)C(=O)[O-].C(C(C(=O)O)N)C(=O)[O-].[Mg+2].[K+].[K+] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24K2MgN4O16 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

630.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.